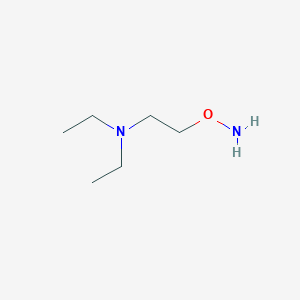

Ethanamine, 2-(aminooxy)-N,N-diethyl-

Descripción

Ethanamine, 2-(aminooxy)-N,N-diethyl- is a tertiary amine derivative featuring an aminooxy (-ONH₂) functional group at the β-position of the ethanamine backbone, with diethyl substituents on the nitrogen atom. This compound belongs to a class of aminooxy-containing amines, which are pivotal in oximation reactions—chemical processes critical for carbonyl group detection in analytical chemistry (e.g., environmental monitoring and mass spectrometry) . The aminooxy group enables nucleophilic attack on carbonyl carbons, forming stable oxime adducts. The diethyl substitution on the nitrogen enhances solubility in organic solvents and modulates steric and electronic effects during reactions .

Propiedades

Número CAS |

6006-10-6 |

|---|---|

Fórmula molecular |

C6H16N2O |

Peso molecular |

132.2 g/mol |

Nombre IUPAC |

O-[2-(diethylamino)ethyl]hydroxylamine |

InChI |

InChI=1S/C6H16N2O/c1-3-8(4-2)5-6-9-7/h3-7H2,1-2H3 |

Clave InChI |

HDHCLUGKRJBUBL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCON |

SMILES canónico |

CCN(CC)CCON |

Otros números CAS |

6006-10-6 |

Sinónimos |

O-beta-diethylaminoethylhydroxylamine O-beta-diethylaminoethylhydroxylamine dihydrochloride O-DEAEHA |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Kinetics

- Aminooxy Derivatives: Ethanamine, 2-(aminooxy)-N,N-diethyl- exhibits moderate reactivity with aldehydes (e.g., propanal) compared to quaternary ammonium analogs like ATM. The absence of a permanent positive charge reduces electrophilic activation but improves membrane permeability in biological systems . ATM (quaternary ammonium) reacts 3–5× faster with α,β-unsaturated aldehydes (e.g., acrolein) due to charge-assisted stabilization of the transition state .

- Thioether vs. Aminooxy: The thioether analog (CPTA) shows negligible oximation capacity due to sulfur’s lower nucleophilicity compared to the aminooxy group. Instead, it acts as a plant growth regulator via redox modulation .

Physicochemical Properties

- Lipophilicity: Gravitole (logP ≈ 3.2) is more lipophilic than the aminooxy derivative (logP ≈ 1.8) due to its allylphenoxy substituent, enhancing its interaction with hydrophobic biological targets . Etazene (logP ≈ 4.1) demonstrates high blood-brain barrier penetration, attributed to its benzimidazole and aryl groups .

- Thermodynamic Stability: Density functional theory (DFT) studies suggest that aminooxy compounds with bulkier substituents (e.g., diethyl vs. dimethyl) exhibit higher conformational stability due to reduced steric strain .

Analytical Chemistry

- Ethanamine, 2-(aminooxy)-N,N-diethyl- is utilized in FT-ICR mass spectrometry for soft ionization of carbonyl adducts. Its diethyl groups minimize unwanted adduct fragmentation, improving detection limits for trace aldehydes in exhaled breath analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.